REACTION_CXSMILES
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Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.C1COCC1.C([O-])([O-])=O.[Na+].[Na+].[O:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH:23]1[N:28]1[C:32](B2OC(C)(C)C(C)(C)O2)=[CH:31][CH:30]=[N:29]1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C1(C)C=CC=CC=1>[Cl:10][C:4]1[CH:3]=[C:2]([C:32]2[N:28]([CH:23]3[CH2:24][CH2:25][CH2:26][CH2:27][O:22]3)[N:29]=[CH:30][CH:31]=2)[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:2.3.4,6.7,^1:62,81|
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C#N)C=C1)Cl
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Name
|
|
Quantity
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90 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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360 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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42.4 g
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Type
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reactant
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Smiles
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O1C(CCCC1)N1N=CC=C1B1OC(C)(C)C(C)(C)O1
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Name
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Quantity
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33.1 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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0.894 g
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Type
|
catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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4.57 g
|
Type
|
catalyst
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Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
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Quantity
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180 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
|
180 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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42 °C
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Type
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CUSTOM
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Details
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The reaction was agitated at 42° C. for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cool down
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
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layers separated
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Type
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WASH
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Details
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Organic phase was washed with 400 ml of water
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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DISTILLATION
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Details
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the toluene phase was distilled
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Type
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CUSTOM
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Details
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close to dryness
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Type
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ADDITION
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Details
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180 ml of ethanol was added to the warm residue
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Type
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TEMPERATURE
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Details
|
the mixture was cooled down to 5° C. for three hours
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Duration
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3 h
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Type
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FILTRATION
|
Details
|
The precipitate was filtered
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Type
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WASH
|
Details
|
washed with cold ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C1=CC=NN1C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |